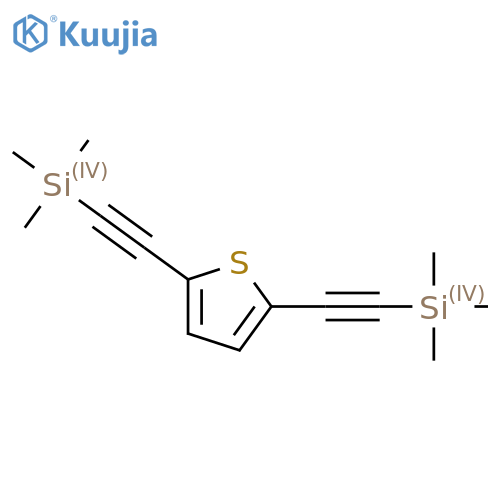

Synthesis, structures and comparative electrochemical study of 2,5-bis(trimethylsilylethynyl)thiophene coordinated cobalt carbonyl units

,

Journal of Organometallic Chemistry,

2004,

689(20),

3218-3231